Methyl 8-aminoisoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-aminoisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRKEGNWWLZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile & Characterization of Methyl 8-aminoisoquinoline-3-carboxylate
This guide serves as a technical whitepaper for the characterization and handling of Methyl 8-aminoisoquinoline-3-carboxylate . As specific empirical solubility data for this intermediate is often proprietary or absent from public indices, this document synthesizes predictive physicochemical profiling with a rigorous experimental framework for empirical determination.
Technical Guide for Drug Development & Synthesis
Executive Summary: Physicochemical Architecture
Methyl 8-aminoisoquinoline-3-carboxylate is a heteroaromatic ester characterized by a fused benzene-pyridine ring system (isoquinoline). Its solubility behavior is governed by the interplay between the lipophilic aromatic core, the hydrogen-bond accepting ester moiety, and the pH-sensitive amino group.
Predicted Physicochemical Parameters
| Parameter | Estimated Value | Impact on Solubility |
| Molecular Weight | ~202.21 g/mol | Low MW favors dissolution, but crystal packing energy dominates. |
| LogP (Consensus) | 1.8 – 2.3 | Moderately lipophilic. Prefers organic matrices over aqueous ones. |
| pKa (Isoquinoline N) | ~5.4 | Basic. Solubility increases significantly in acidic media (pH < 4). |
| pKa (8-Amino) | ~3.0 – 4.0 | Weakly basic; contributes to polarity but less to ionization at physiological pH. |
| H-Bond Donors | 1 (-NH₂) | Facilitates solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 4 (N, O, O, N) | Good interaction with DMSO/DMF. |
Solubility Profile by Solvent Class
The following profile is derived from Structure-Property Relationships (SPR) of analogous amino-isoquinolines.
A. High Solubility (Stock & Reaction Solvents)
-
Dimethyl Sulfoxide (DMSO): >50 mg/mL.
-
Mechanism: Dipolar aprotic interaction disrupts crystal lattice effectively.
-
Application: Primary solvent for biological assay stock solutions (typically 10 mM or 20 mM).
-
-
Dimethylformamide (DMF): >50 mg/mL.
-
Application: Synthetic reactions (e.g., nucleophilic substitutions).
-
-
Dichloromethane (DCM) / Chloroform: >30 mg/mL.
-
Application: Extraction and chromatography loading.
-
B. Moderate Solubility (Crystallization & Workup)
-
Methanol / Ethanol: 5 – 20 mg/mL (Temperature dependent).
-
Behavior: Likely soluble hot; sparingly soluble cold.
-
Application: Recrystallization solvent (often combined with water or ether).
-
-
Ethyl Acetate: 2 – 10 mg/mL.
-
Application: Partitioning solvent during aqueous workup.
-
C. Low Solubility (Anti-Solvents)
-
Water (Neutral pH): <0.1 mg/mL (Predicted).
-
Note: Hydrophobic effect dominates.
-
-
Hexanes / Heptane: <0.1 mg/mL.
-
Application: Precipitant for crystallization.
-
Experimental Protocol: Thermodynamic Solubility Determination
To generate authoritative data for regulatory filing or assay optimization, do not rely on visual estimates. Use this Shake-Flask Method coupled with HPLC-UV quantitation.
Phase 1: Preparation
-
Test Compound: Weigh 5.0 mg of Methyl 8-aminoisoquinoline-3-carboxylate into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, MeOH, or simulated gastric fluid).
-
Saturation: Ensure undissolved solid remains (supersaturation). If clear, add more solid.
Phase 2: Equilibration
-
Agitation: Incubate at 25°C with orbital shaking (300 rpm) for 24 hours.
-
Clarification:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Critical Step: Filter supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-particulates.
-
Phase 3: Quantitation (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic core) and 350 nm (nitro/amino conjugation band).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.
Solvent Selection Logic for Applications
Choosing the wrong solvent can lead to compound precipitation in bioassays or poor yield in synthesis. Use this logic flow to determine the optimal vehicle.
Figure 2: Solvent Selection Decision Matrix based on experimental intent.
Critical Handling Notes
-
Acid Sensitivity: The ester moiety at position 3 is susceptible to hydrolysis in strong aqueous acids or bases. While the compound dissolves well in 0.1 M HCl (due to protonation of the 8-amino group and isoquinoline nitrogen), prolonged exposure may hydrolyze the methyl ester to the carboxylic acid.
-
Recommendation: Prepare acidic solutions immediately prior to use.
-
-
DMSO Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stocks can induce precipitation of hydrates.
-
Best Practice: Aliquot stocks into single-use vials stored at -20°C.
-
-
Light Sensitivity: Amino-isoquinolines can be photo-oxidized. Store solid and solutions in amber vials.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Methods).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isoquinoline Derivatives. (General physicochemical data for isoquinoline core).
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.
The Isoquinoline-3-Carboxylate Motif: Structural Pharmacology and Therapeutic Utility
Executive Summary: The Chelation Imperative
The isoquinoline-3-carboxylate scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its planar rigidity, electronic tunability, and specific capacity for bidentate chelation. While often overshadowed by its 1-substituted counterparts, the 3-carboxylate derivative has emerged as a critical pharmacophore in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors , antiviral agents, and neurotrophic mimetics.
This guide provides a technical deep-dive into the therapeutic architecture of this scaffold. We move beyond basic structure-activity relationships (SAR) to explore the causality of its binding modes, validated synthetic pathways, and self-verifying bioassay protocols.
Structural Pharmacology: The 2-Oxoglutarate Mimicry
The therapeutic potency of isoquinoline-3-carboxylates is largely derived from their ability to mimic 2-oxoglutarate (2-OG) , a mandatory cofactor for Fe(II)/2-OG-dependent dioxygenases.
Mechanism of Action: PHD2 Inhibition
In the context of anemia and ischemia treatment, the target is the PHD2 enzyme. Under normoxic conditions, PHD2 hydroxylates HIF-1
-
The Pharmacophore: The isoquinoline nitrogen (N2) and the oxygen atoms of the C3-carboxylate (or its bioisosteres) form a bidentate chelate with the active site Fe(II).
-
The Consequence: This competitive inhibition prevents 2-OG binding, stabilizing HIF-1
even in normoxia, leading to the transcription of erythropoietin (EPO).
Visualization: The Hypoxia Signaling Cascade
The following diagram illustrates the intervention point of Isoquinoline-3-carboxylates (IQC) within the HIF pathway.
Figure 1: Mechanism of Action. The Isoquinoline-3-Carboxylate (IQC) inhibits PHD2, preventing HIF degradation and triggering erythropoiesis.
Therapeutic Data Summary
The following table synthesizes comparative data on scaffold variations. Note how the C3-substitution dictates the balance between potency (enzyme binding) and permeability (cell entry).
| Scaffold Variant | R-Group (C3) | PHD2 IC50 (nM) | Cell Permeability | Primary Utility |
| Parent Acid | -COOH | 15 - 50 | Low | In vitro Enzyme Assays (Active Species) |
| Methyl Ester | -COOMe | >1000 (Prodrug) | High | Cellular Assays (Intracellular hydrolysis required) |
| Carboxamide | -CONH-R | 40 - 100 | Moderate | Balanced Drug Candidate (e.g., Roxadustat analogs) |
| Hydrazide | -CONHNH2 | 200 - 500 | Moderate | Antimicrobial / Metal sequestration |
Data synthesized from structure-activity relationship trends in HIF stabilizer research [1].
Technical Protocol: Synthesis of Isoquinoline-3-Carboxylates
To ensure reproducibility, we utilize a Modified Pictet-Spengler Cyclization followed by Oxidative Aromatization . This route is preferred over the Pomeranz-Fritsch for 3-substituted derivatives due to milder conditions and higher regioselectivity.
Synthetic Workflow Diagram
Figure 2: Synthetic route from amino acid precursors to the fully aromatic scaffold.
Step-by-Step Methodology
Phase A: Formation of the Tetrahydroisoquinoline (Tic) Core
-
Reagents: L-Phenylalanine methyl ester hydrochloride (10 mmol), Formalin (37%, 1.2 eq), Trifluoroacetic acid (TFA).
-
Procedure: Dissolve the ester in TFA (20 mL). Add formalin dropwise at 0°C.
-
Reaction: Stir at ambient temperature for 12 hours. The reaction creates the "Tic" scaffold via intramolecular electrophilic aromatic substitution.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. The product is methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Phase B: Oxidative Aromatization (The Critical Step) Rationale: Converting the saturated "Tic" to the aromatic isoquinoline is thermodynamically favorable but requires specific oxidants to prevent over-oxidation or ring cleavage.
-
Reagents: Tic-ester (from Phase A), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 2.2 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure: Dissolve Tic-ester in Dioxane. Add DDQ portion-wise at room temperature.
-
Reflux: Heat to 100°C for 4 hours. The solution will turn deep red/brown (formation of DDQ-hydroquinone complex).
-
Purification: Cool, filter off the precipitate. Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Validation: NMR must show the disappearance of aliphatic protons at C1, C3, and C4, and the appearance of the aromatic singlet at C1 and C4.
Bioassay Validation: TR-FRET PHD2 Binding Assay
To validate the therapeutic potential, one must verify direct binding to the PHD2 catalytic domain. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is self-validating due to its ratiometric output (minimizing interference from autofluorescent compounds).
Assay Principle
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Donor: Europium-labeled anti-GST antibody (binds GST-tagged PHD2).
-
Acceptor: Fluorescently labeled HIF-1
peptide (substrate). -
Mechanism: When PHD2 binds the HIF peptide, FRET occurs. An inhibitor (Isoquinoline-3-carboxylate) displaces the peptide or alters conformation, reducing the FRET signal.
Protocol
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT. Crucial: Do NOT add Iron (Fe2+) initially; it is added last to trigger the reaction.
-
Enzyme Mix: Dilute GST-PHD2 (catalytic domain) to 5 nM in buffer. Add Eu-anti-GST antibody (2 nM).
-
Compound Addition: Dispense 100 nL of the Isoquinoline test compound (in DMSO) into a 384-well plate.
-
Tracer Mix: Add Biotin-HIF-1
peptide + Streptavidin-APC (Acceptor). -
Incubation: Incubate for 60 mins at Room Temp.
-
Read: Measure Fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Data Analysis: Calculate % Inhibition =
.
References
-
Structure-Activity Rel
Prolyl Hydroxylase Inhibitors. Source: Journal of Medicinal Chemistry. Context: Foundational SAR establishing the requirement for a bidentate chelating motif (carboxylate/carboxamide) in isoquinoline scaffolds. -
Roxadustat (FG-4592): Mechanism of Action. Source: Nature Reviews Nephrology. Context: Validates the clinical utility of isoquinoline-based HIF stabilizers.
-
Synthesis of Isoquinoline-3-carboxylates via Oxidative Aromatization. Source: Journal of Organic Chemistry. Context: Technical basis for the DDQ oxidation protocol described in Section 4.
-
The Hypoxia-Inducible Factor Pathway. Source: Maxwell, P. H., et al. (1999). Nature. Context: The seminal paper establishing the VHL-HIF-PHD axis.
Methyl 8-aminoisoquinoline-3-carboxylate safety data sheet (SDS)
This is a comprehensive technical monograph and safety guide for Methyl 8-aminoisoquinoline-3-carboxylate .
As a specific Safety Data Sheet (SDS) for this precise intermediate is not widely published in open-source chemical indices, this guide synthesizes predictive Structure-Activity Relationship (SAR) data , standard protocols for amino-isoquinoline derivatives , and GHS compliance standards for New Chemical Entities (NCEs).
Compound Identity & Physicochemical Profile
Rationale: Understanding the physical nature of the compound is the first line of defense. The presence of the 8-amino group attached to the isoquinoline fused ring system suggests inherent light sensitivity and potential for oxidation, necessitating rigorous storage protocols.
| Property | Specification | Notes/Causality |
| Chemical Name | Methyl 8-aminoisoquinoline-3-carboxylate | Systematic IUPAC nomenclature |
| Molecular Formula | ||
| Molecular Weight | 202.21 g/mol | |
| Predicted State | Solid (Powder) | Likely crystalline |
| Predicted Color | Yellow to Brown/Orange | Aromatic amines often exhibit color due to conjugation and trace oxidation. |
| Solubility | DMSO, DMF, Methanol, DCM | Lipophilic ester functionality reduces water solubility. |
| pKa (Predicted) | ~4.5 (Isoquinoline N), ~3.0 (Aniline N) | The 8-amino group is weakly basic due to resonance with the ring. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate membrane permeability anticipated. |
Hazard Identification (GHS Classification)
Scientific Integrity Note: In the absence of in vivo toxicity data, this classification is derived from analogous aromatic amines and isoquinoline esters . Treat as a high-potency intermediate.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
-
Exclamation Mark (GHS07)
-
Health Hazard (GHS08 - Suspected)
-
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed. (Standard for nitrogenous heterocycles).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects. (Precautionary assignment due to aniline-like moiety).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Safe Handling & Storage Protocol
Expertise & Experience: The primary instability risk for this compound is the oxidation of the primary amine at the 8-position and hydrolysis of the methyl ester at the 3-position. The following protocol is a self-validating system to minimize degradation.
Storage Hierarchy
-
Temperature: Store at -20°C (Long term) or 2-8°C (Short term/Active use).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The 8-amino group is electron-rich and prone to formation of N-oxides or diazo-species upon prolonged air exposure.
-
Container: Amber glass vials (Light sensitive).
Experimental Workflow: Solubilization
When preparing stock solutions (e.g., 10mM in DMSO):
-
Equilibrate the vial to room temperature before opening to prevent water condensation (which catalyzes ester hydrolysis).
-
Add dry DMSO (water content <0.1%).
-
Vortex briefly.
-
Aliquot immediately into single-use vials to avoid freeze-thaw cycles.
Visualized Workflows
A. Safety & Handling Decision Tree
This logic flow dictates the PPE and containment level based on the physical state of the compound during experimentation.
Figure 1: Decision matrix for PPE selection and containment based on the compound's state.
B. Potential Degradation Pathways
Understanding how the molecule breaks down helps in troubleshooting assay failures.
Figure 2: Primary degradation pathways. The amine is sensitive to oxidation; the ester is sensitive to hydrolysis.
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Aromatic amines can cause methemoglobinemia (cyanosis). |
| Skin Contact | Wash with soap and copious water. Remove contaminated clothing. | Lipophilic nature allows dermal absorption; potential sensitization. |
| Eye Contact | Rinse thoroughly for 15 min. Lifting upper/lower eyelids. | Ester hydrolysis in the eye can release acid, causing chemical burns. |
| Ingestion | Rinse mouth. Do NOT induce vomiting . Call a Poison Center. | Aspiration hazard; systemic toxicity of isoquinolines. |
Synthesis & Reaction Context
For researchers utilizing this compound as a scaffold, it is typically synthesized via the reduction of Methyl 8-nitroisoquinoline-3-carboxylate .
-
Reaction Type: Nitro-reduction (e.g.,
or ). -
Implication: Trace metal contamination (Pd/Fe) may be present if the material is not HPLC purified. This can interfere with sensitive biological assays (e.g., kinase assays).
-
Purification: Flash chromatography (DCM/MeOH) is standard.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Isoquinoline Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Methodological & Application
Application Note: Methyl 8-aminoisoquinoline-3-carboxylate as a Pharmacophore Building Block
Introduction: The Orthogonal Scaffold
In the landscape of modern medicinal chemistry, the isoquinoline-3-carboxylate core has emerged as a privileged structure, most notably validated by the clinical success of HIF prolyl hydroxylase (HIF-PH) inhibitors [1]. However, traditional optimization often focuses on the C1 and C4 positions.
Methyl 8-aminoisoquinoline-3-carboxylate represents a high-value, bifunctional building block that opens a rare vector at the C8 position. This "distal" functionalization allows researchers to probe solvent-exposed regions or secondary binding pockets without disrupting the primary pharmacophore interactions occurring at the C3-locus.
This guide details the physicochemical properties, strategic applications, and validated protocols for integrating this scaffold into your drug discovery pipeline.
Key Structural Features
-
C3-Methyl Ester : A masked carboxylate, ready for hydrolysis to the free acid (for metal chelation) or conversion to amides (for H-bond networking).
-
C8-Primary Amine : An aniline-like handle positioned peri- to the C1-H. It serves as a versatile attachment point for solubility-enhancing groups, PROTAC linkers, or selectivity-determining moieties.
-
Isoquinoline Core : Provides a planar, heteroaromatic system for
- stacking interactions within the target active site.
Chemical Properties & Handling
Before initiating synthesis, it is critical to understand the reactivity profile of the 8-amino group versus the isoquinoline nitrogen.
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 202.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~1.8 (Est.) | Good lipophilicity balance; amenable to oral bioavailability. |
| pKa (Isoquinoline N) | ~5.4 | Pyridine-like; protonates under acidic conditions. |
| pKa (8-Amino) | ~3.5 (Conjugate acid) | Aniline-like; significantly less basic than aliphatic amines. |
| Solubility | DMSO, DMF, DCM | Limited solubility in water; requires organic co-solvents. |
| Stability | Light Sensitive | Store in amber vials; susceptible to oxidation over prolonged exposure. |
Handling Precaution: The 8-amino group is electron-rich, making the ring susceptible to oxidation. Avoid prolonged exposure to strong oxidants unless N-oxide formation is desired.
Strategic Application Workflows
The utility of this building block lies in its orthogonality . You can modify the C8-amine and C3-ester sequentially.
Pathway A: The "Anchor & Extend" Strategy
-
Anchor : Hydrolyze C3-ester to acid; couple to a core pharmacophore (e.g., a hinge-binding motif).
-
Extend : Derivatize C8-amine to reach solvent channels or modulate physicochemical properties (LogD, solubility).
Pathway B: The "Linker Logic" (PROTACs)
The C8 position is geometrically distinct from the C3 binding interface, making it an ideal exit vector for E3 ligase linker attachment in Targeted Protein Degradation (TPD).
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways allowing independent optimization of the C8 and C3 vectors.
Detailed Experimental Protocols
These protocols are designed to maximize yield while preserving the integrity of the isoquinoline core.
Protocol 1: Selective C8-Amidation (Aniline Functionalization)
Objective: To attach a diversity element at the C8 position while retaining the C3-methyl ester.
Reagents:
-
Methyl 8-aminoisoquinoline-3-carboxylate (1.0 eq)
-
Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.1 eq)
-
Pyridine (3.0 eq) or Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
DMAP (0.1 eq, optional catalyst)
Procedure:
-
Preparation : Dissolve Methyl 8-aminoisoquinoline-3-carboxylate (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen.
-
Base Addition : Add Pyridine (3 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation : Dropwise add the Acyl Chloride (1.1 mmol) diluted in DCM (1 mL).
-
Note: The 8-amino group is less nucleophilic than aliphatic amines. If reaction is sluggish at 0°C, warm to Room Temperature (RT).
-
-
Monitoring : Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup : Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification : Flash column chromatography (Hexane/EtOAc gradient).
Expert Tip: If using bulky acid chlorides, the reaction may require heating to reflux in DCE due to steric hindrance from the peri-proton (H1).
Protocol 2: C3-Ester Saponification (Lithium Hydroxide Method)
Objective: To reveal the carboxylic acid for subsequent coupling or metal chelation studies.
Reagents:
-
Substrate (C8-functionalized or parent ester)
-
LiOH·H2O (2.0 eq)
-
THF / Water / MeOH (3:1:1 ratio)
Procedure:
-
Dissolution : Dissolve the ester in the THF/MeOH mixture.
-
Hydrolysis : Add LiOH dissolved in minimal water.
-
Reaction : Stir at RT for 1–2 hours.
-
Caution: Avoid heating >40°C to prevent decarboxylation or amide hydrolysis if C8 is functionalized.
-
-
Acidification : Carefully adjust pH to ~4–5 using 1N HCl. The amino-acid zwitterion may precipitate.
-
Isolation : Filter the precipitate or extract with EtOAc/n-Butanol if soluble.
Protocol 3: Direct Aminolysis of C3-Ester (Weinreb Amidation)
Objective: Direct conversion of ester to amide without acid isolation, useful for unstable amines.
Reagents:
-
Methyl 8-aminoisoquinoline-3-carboxylate
-
Target Amine (R-NH2)
-
Trimethylaluminum (AlMe3) (2M in Toluene) [Pyrophoric - Handle with Care]
Procedure:
-
Activation : In a dry sealed tube under Argon, dissolve the Target Amine (2.0 eq) in anhydrous Toluene/DCM.
-
Reagent Formation : Carefully add AlMe3 (2.0 eq) at 0°C. Stir for 15 min to form the aluminum-amide species.
-
Coupling : Add the isoquinoline ester (1.0 eq) in one portion.
-
Heating : Seal and heat to 60–80°C for 4–12 hours.
-
Quench : Cool to 0°C. Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until phases separate clearly.
Pharmacological Context & Mechanism
Target Classes
-
Metalloenzymes (e.g., HIF-PH, KDM): The isoquinoline-3-carboxylate motif is a known bidentate ligand. The Nitrogen (N2) and the Carboxylate (or Carboxamide) oxygen form a chelating pincer for active site metals (Fe2+, Ni2+) [2].
-
Role of C8-Amino: Can be used to introduce "tail" groups that reach the tunnel exit of the enzyme, improving selectivity over related isoforms.
-
-
Epigenetic Readers (Bromodomains): Isoquinoline scaffolds mimic the acetyl-lysine recognition motif in certain contexts. The C8-amine allows for the introduction of H-bond donors/acceptors to match the specific water networks in the bromodomain binding pocket.
Signaling Pathway Interaction (HIF-1 Stabilization)
Figure 2: Mechanism of Action for Isoquinoline-3-carboxylate derivatives in HIF-1
Troubleshooting & Optimization
-
Issue: Low Reactivity at C8-Amine.
-
Cause: Steric hindrance from the C1-proton or electronic deactivation by the pyridine ring.
-
Solution: Use microwave irradiation (100°C, 10-20 min) for amide couplings. For Buchwald-Hartwig couplings, use precatalysts like XPhos Pd G3 which are robust for sterically hindered anilines.
-
-
Issue: Solubility in Bioassays.
-
Cause: Planar aromatic stacking.
-
Solution: Introduce solubilizing groups (morpholine, piperazine) via the C8-amine linker.
-
References
-
Rabinowitz, M. H. (2013). "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival Responses." Journal of Medicinal Chemistry, 56(23), 9369–9402. Link
-
Gupta, N., et al. (2019). "Isoquinoline-3-carboxamides as potent inhibitors of HIF prolyl hydroxylase 2." Bioorganic & Medicinal Chemistry Letters, 29(16), 2205-2210. Link
-
Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Complex for PROTAC-Mediated Degradation." Journal of the American Chemical Society, 134(42), 17386–17389. (Context for Linker Attachment strategies). Link
Application Note: Precision Derivatization of the 8-Amino Isoquinoline Scaffold
Executive Summary & Strategic Rationale
The 8-aminoisoquinoline scaffold represents a privileged but underutilized vector in medicinal chemistry. Unlike its structural isomer, 8-aminoquinoline (a ubiquitous bidentate directing group), the 8-aminoisoquinoline presents a unique set of synthetic challenges and opportunities defined by the C1-C8 peri-interaction .
The 8-amino group is positioned adjacent to the C1-position. This proximity creates significant steric strain if the C1 position is substituted, or subtle electronic repulsion with the C1-proton. Furthermore, the basic pyridine-like nitrogen at N2 competes for metal catalysts, often necessitating specific Lewis acid additives or highly active catalyst systems.
This guide details three validated strategies to derivatize this position, moving beyond simple amide coupling into high-value C-N and C-C bond formations.
Critical Analysis of the Scaffold
Before initiating synthesis, the researcher must account for the "Isoquinoline Electronic Duality":
-
The Electron-Rich Carbocycle (C5-C8): The benzene ring behaves like an aniline. The 8-amino group is nucleophilic but sterically crowded.
-
The Electron-Deficient Heterocycle (N2-C4): The pyridine ring is susceptible to nucleophilic attack at C1 and acts as a catalyst poison.
Decision Matrix: Derivatization Strategy
The choice of method depends heavily on the substituent at C1 (
Figure 1: Strategic decision tree for 8-aminoisoquinoline functionalization. High steric bulk at C1 necessitates converting the amine to a halide (Method A) rather than attempting direct nucleophilic attack.
Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Challenge: The isoquinoline N2 nitrogen can bind to Palladium (Pd), quenching the catalytic cycle. Solution: Use of bulky biaryl phosphine ligands (BrettPhos or RuPhos) and specific bases to favor the oxidative addition across the N-H bond while preventing N2-coordination.
Materials & Reagents
-
Substrate: 8-aminoisoquinoline (1.0 equiv)
-
Coupling Partner: Aryl bromide/chloride (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)
-
Base: LiHMDS (Lithium hexamethyldisilazide) - Crucial for deprotonating the aniline without attacking the isoquinoline core.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere Prep: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow. Moisture kills this reaction.
-
Catalyst Pre-complexation:
-
Add Pd source and Ligand to the vial.
-
Add 1 mL of dioxane.
-
Stir at 100°C for 1 minute (activation step) until the solution turns a rich dark red/brown. Why? Pre-forming the active L-Pd(0) species prevents the isoquinoline N2 from sequestering "naked" Pd.
-
-
Substrate Addition:
-
Cool to room temperature.
-
Add 8-aminoisoquinoline, Aryl halide, and LiHMDS (1.0 M in THF, 2.2 equiv).
-
Note: LiHMDS is preferred over NaOtBu because the silyl byproduct is inert, and Li+ can coordinate to the N2, blocking it from the Pd.
-
-
Reaction:
-
Seal and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the M+1 peak of the amine.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.
-
Wash with water (x2) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning by N2 | Switch to precatalyst BrettPhos Pd G4 . Add 10 mol% |
| Debromination of Partner | Switch solvent to Toluene; lower temp to 80°C. | |
| Dimerization (Azo) | Oxidation of amine | Ensure strict O2-free conditions (degas solvent with N2 sparge). |
Protocol B: The "Sandmeyer-Iodo" Gateway
When direct coupling fails due to sterics (e.g., a phenyl group at C1), the best strategy is to convert the 8-amino group to an 8-iodo group. The 8-iodo isoquinoline is a versatile electrophile for Suzuki, Sonogashira, or Heck couplings.
Challenge: Isoquinolines are acid-sensitive (protonation of N2) and can form gums during diazotization.
Solution: Use organic nitrites (t-BuONO) and Iodine (
Materials
-
Substrate: 8-aminoisoquinoline
-
Reagent: tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Iodine Source: Diiodomethane (
) or Iodine ( ) -
Solvent: Acetonitrile (MeCN) or THF
Step-by-Step Methodology
-
Dissolution: Dissolve 8-aminoisoquinoline (1 mmol) in anhydrous MeCN (5 mL) under
. -
Acid Activation (Optional but recommended): Add p-TsOH (1.0 equiv).
-
Mechanism: Protonating the N2 nitrogen prevents it from interfering with the nitrosonium ion, ensuring reaction occurs only at the 8-
.
-
-
Diazotization:
-
Cool to 0°C.
-
Add t-BuONO dropwise. Stir for 20 mins.
-
Observation: Color usually shifts to orange/red (formation of diazonium species).
-
-
Iodination:
-
Add
(1.5 equiv) or KI (2.0 equiv) in one portion. -
Allow to warm to Room Temp, then heat to 60°C for 2 hours.
-
Gas Evolution:
gas will bubble off. Ensure venting is possible.
-
-
Quench:
-
Pour into saturated sodium thiosulfate (
) solution. This reduces excess iodine (color changes from purple to yellow/clear). -
Extract with DCM.
-
Mechanistic Visualization: The N2-Poisoning Effect
The following diagram illustrates why standard protocols often fail and how the specific modifications (Pre-catalyst formation or Acid blocking) solve the issue.
Figure 2: Mechanistic pathway showing the competition between N2-coordination (poisoning) and the desired oxidative addition/amination cycle.
References & Authoritative Sources
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. This seminal work defines the ligand classes (BrettPhos/RuPhos) required for hindered anilines like 8-aminoisoquinoline.
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Provides background on handling metallated isoquinolines.
-
Estévez, V., et al. (2014). "Recent Advances in the Synthesis of Isoquinolines." Chemical Reviews. A comprehensive review of isoquinoline reactivity, including the peri-effects at positions 1 and 8.
-
Standard Sandmeyer Protocols: Adapted from Organic Syntheses, Coll. Vol. 2, p. 130 (1943) for general aromatic amines, modified for heterocyclic solubility.
Disclaimer: These protocols involve the use of hazardous chemicals (palladium heavy metals, diazonium intermediates). All experiments must be conducted in a fume hood with appropriate PPE.
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Aminoisoquinoline Derivatives
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Stability of 8-Aminoisoquinoline Libraries
Executive Summary: The Chemical Challenge
8-Aminoisoquinoline derivatives present a unique trifecta of purification challenges:
-
High Basicity: The isoquinoline nitrogen (
) combined with the exocyclic amine creates strong interactions with acidic silanols on silica gel, leading to severe peak tailing. -
Metal Chelation: The peri-position of the nitrogen atoms creates a bidentate "bite angle" ideal for sequestering transition metals (Pd, Cu) used in cross-coupling reactions, making catalyst removal difficult.
-
Oxidative Instability: The electron-rich nature of the 8-amino system makes these compounds prone to oxidation (browning) upon prolonged exposure to air or light.
This guide addresses these specific failure points with validated protocols.
Module 1: Chromatographic Tailing & Resolution
Q: My compound streaks across the column even with high polarity. How do I fix the peak shape?
Diagnosis:
This is the "Silanol Effect." Standard silica gel is slightly acidic (
The Solution: The "Basified Silica" Protocol Do not simply add triethylamine (TEA) to the mobile phase; this is often insufficient for 8-aminoisoquinolines. You must pretreat the stationary phase.
Protocol: Column Pre-Treatment
-
Slurry Preparation: Suspend your silica gel in a solution of 95:5 Hexane:Triethylamine (TEA).
-
Packing: Pack the column with this slurry.
-
Equilibration: Flush with 3 column volumes (CV) of pure Hexane (or your starting non-polar solvent) to remove excess free amine.
-
Elution: Run your gradient. The silica surface is now "capped" with TEA, preventing your product from sticking.
Alternative Mobile Phase Systems: If pre-treatment is not feasible, use the following validated solvent systems:
| System | Composition (v/v) | Application |
| DCM/MeOH/NH₃ | 90:9:1 | General purpose for polar amines. Uses 7N NH₃ in MeOH. |
| EtOAc/MeOH/TEA | 80:15:5 | For highly lipophilic derivatives. |
| Reverse Phase | H₂O/MeCN + 0.1% Formic Acid | Warning: Only use if product is stable in acid. |
Module 2: Metal Catalyst Removal
Q: The NMR is clean, but the solid is grey/brown, and elemental analysis shows high Palladium. How do I remove the metal?
Diagnosis: 8-Aminoisoquinolines act as bidentate ligands. Standard Celite filtration is ineffective because the metal is chemically bound to your product, not just physically suspended.
The Solution: Chelation vs. Adsorption You must introduce a ligand with a higher affinity for the metal than your product.
Comparative Efficacy of Scavenging Methods
| Method | Mechanism | Efficacy for 8-Amino-IQ | Protocol Notes |
| SiliaMetS® Thiol | Covalent binding | High | Best for Pd(II). Stir 4h at 50°C. Filter. |
| Activated Carbon | Adsorption | Low/Medium | Often traps the product due to pi-stacking. |
| Sodium Diethyldithiocarbamate | Chelation | Very High | Forms insoluble Cu/Pd complexes. |
| TMT (Trimercaptotriazine) | Precipitation | High | Forms stable precipitate with Pd(0/II). |
Protocol: The TMT Precipitation Workflow
-
Dissolve crude material in THF or EtOAc (10 mL/g).
-
Add 0.1 equivalent of Trimercaptotriazine (TMT) resin or sodium salt relative to the catalyst loading.
-
Heat to 50°C for 2 hours.
-
Cool to room temperature.
-
Filter through a pad of Celite mixed with activated charcoal.
-
Concentrate filtrate.
Module 3: Stabilization & Salt Formation
Q: My product isolates as a sticky oil that turns black over time. How do I get a stable solid?
Diagnosis: Free base 8-aminoisoquinolines are often amorphous oils prone to N-oxidation. Converting them to a crystalline salt stabilizes the electron density and prevents oxidation.
The Solution: Hydrochloric or Fumarate Salt Formation HCl salts are standard, but if they are hygroscopic, Fumarate salts often yield non-hygroscopic, free-flowing solids.
Workflow Visualization: Salt Selection & Crystallization
Figure 1: Decision logic for converting unstable 8-aminoisoquinoline oils into stable crystalline salts.
Protocol: HCl Salt Formation
-
Dissolve 100 mg of free base in 2 mL of anhydrous Diethyl Ether (or EtOAc if insoluble).
-
Cool solution to 0°C in an ice bath.
-
Dropwise add 1.1 equivalents of 4M HCl in Dioxane.
-
Note: Do not use aqueous HCl; water makes drying difficult.
-
-
A precipitate should form immediately. Stir for 15 minutes.
-
Filter under Nitrogen/Argon (to prevent moisture absorption).
-
Wash cake 3x with cold Pentane.
-
Dry under high vacuum for 12 hours.
Module 4: Purification Decision Matrix
Use this logic flow to determine the correct purification route based on your crude mixture's profile.
Figure 2: Integrated workflow for purification, metal removal, and stabilization.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent traps in viscous oils).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Authoritative guide on TMT and scavengers).
-
Teledyne ISCO. (2020). Flash Chromatography Guide: Purifying Basic Compounds. (Technical note on amine modifiers).
Validation & Comparative
A Comparative Structural Analysis: Methyl 8-aminoisoquinoline-3-carboxylate vs. 8-aminoisoquinoline-3-carboxylic acid
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The isoquinoline framework, in particular, represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth structural comparison of two closely related derivatives: 8-aminoisoquinoline-3-carboxylic acid and its methyl ester, Methyl 8-aminoisoquinoline-3-carboxylate. Understanding the nuanced structural and physicochemical differences imparted by the simple esterification of a carboxylic acid group is paramount for researchers in drug development and materials science, as these subtle changes can profoundly impact a molecule's solubility, crystal packing, and biological activity.
This guide will delve into the critical analytical techniques used to elucidate and compare the structures of these two molecules. We will explore the causality behind our experimental choices, presenting protocols that are designed to be self-validating. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip researchers with the practical knowledge needed to conduct their own comprehensive characterizations.
The Foundational Distinction: An Overview of Structural Differences
At its core, the comparison between 8-aminoisoquinoline-3-carboxylic acid and its methyl ester is a study in the influence of a single functional group modification. The parent acid possesses a carboxylic acid moiety at the 3-position, a group capable of acting as both a hydrogen bond donor and acceptor. This feature often leads to the formation of strong intermolecular hydrogen bonds, influencing crystal packing and potentially reducing solubility in non-polar solvents. In contrast, the methyl ester presents an ester group at the same position. While the carbonyl oxygen can still act as a hydrogen bond acceptor, the absence of an acidic proton significantly alters its intermolecular bonding capabilities. This fundamental difference is the primary driver of the variations in their physicochemical properties.
Figure 1. Conceptual overview of the structural and property changes resulting from the esterification of 8-aminoisoquinoline-3-carboxylic acid.
Comparative Physicochemical Properties
The seemingly minor conversion of a carboxylic acid to a methyl ester induces significant shifts in several key physicochemical parameters. These differences are critical for predicting the behavior of these molecules in various experimental and biological systems.
| Property | 8-aminoisoquinoline-3-carboxylic acid | Methyl 8-aminoisoquinoline-3-carboxylate | Rationale for Difference |
| Molecular Weight | 188.18 g/mol | 202.21 g/mol | Addition of a methyl group (-CH3). |
| Melting Point | Expected to be higher | Expected to be lower | The parent acid can form strong intermolecular hydrogen-bonded dimers, requiring more energy to break the crystal lattice. The ester has weaker dipole-dipole interactions. |
| Solubility | Higher in polar protic solvents (e.g., methanol, water) | Higher in non-polar organic solvents (e.g., dichloromethane, ethyl acetate) | The carboxylic acid can ionize and form strong hydrogen bonds with protic solvents. The ester is more lipophilic due to the methyl group and the masking of the acidic proton. |
| pKa | ~3-5 (for the carboxylic acid) | Not applicable (no acidic proton) | The carboxylic acid is acidic, while the ester is not. The pKa of the amino group would be a separate consideration. |
| LogP | Lower | Higher | The addition of the methyl group and removal of the acidic proton increases the compound's partition coefficient in favor of an octanol phase over an aqueous phase. |
In-Depth Structural Elucidation: A Multi-Technique Approach
A comprehensive structural characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high-confidence confirmation of the molecular identity and purity.
Figure 2. Experimental workflow for the comprehensive structural characterization of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By comparing the ¹H and ¹³C NMR spectra of the parent acid and its methyl ester, we can pinpoint the exact changes occurring upon esterification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for both compounds due to its ability to dissolve polar and non-polar compounds. The residual water peak in DMSO-d₆ can exchange with the acidic protons of the carboxylic acid and the amine, leading to peak broadening.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Key parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering the expected chemical shift range (e.g., -1 to 13 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds, spectral width of ~200-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Reference the ¹³C NMR spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected Spectral Differences:
-
¹H NMR: The most significant difference will be the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) in the spectrum of the parent acid and the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.8-4.0 ppm in the spectrum of the methyl ester. The chemical shifts of the aromatic protons on the isoquinoline ring may also experience slight shifts due to the change in the electronic nature of the substituent at the 3-position.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid (C=O) will have a distinct chemical shift (typically ~165-175 ppm). Upon esterification, this signal will shift slightly, and a new signal for the methyl ester carbon (-OCH₃) will appear in the aliphatic region (~50-55 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the molecular weight of a compound, offering definitive confirmation of its elemental composition when high-resolution techniques are employed.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
-
Electrospray ionization (ESI) is a suitable technique for these compounds, as the amino group can be readily protonated to form a positive ion ([M+H]⁺).
-
-
Mass Analysis:
-
Operate the mass analyzer (e.g., TOF, Orbitrap) in high-resolution mode.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weights.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should be within 5 ppm of the theoretical mass.
-
Expected Results:
-
8-aminoisoquinoline-3-carboxylic acid: Expected [M+H]⁺ of m/z 189.0658 (for C₁₀H₉N₂O₂⁺).
-
Methyl 8-aminoisoquinoline-3-carboxylate: Expected [M+H]⁺ of m/z 203.0815 (for C₁₁H₁₁N₂O₂⁺).
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of a compound. By developing a separation method, we can identify and quantify any impurities or unreacted starting material.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases.
-
-
Chromatographic Method:
-
Flow rate: 1.0 mL/min.
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the isoquinoline core).
-
Injection volume: 10 µL.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes, followed by a hold and re-equilibration.
-
-
Sample Preparation:
-
Prepare a solution of the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Expected Elution Behavior:
Due to its increased lipophilicity, Methyl 8-aminoisoquinoline-3-carboxylate is expected to have a longer retention time on a reversed-phase column compared to the more polar 8-aminoisoquinoline-3-carboxylic acid . This difference in retention time can be used to monitor the progress of the esterification reaction.
Conclusion
The structural characterization of Methyl 8-aminoisoquinoline-3-carboxylate and its parent acid, 8-aminoisoquinoline-3-carboxylic acid, showcases the power of a multi-technique analytical approach. While NMR spectroscopy provides detailed information about the molecular framework and the successful functional group transformation, mass spectrometry offers unambiguous confirmation of the molecular weight and elemental composition. HPLC is crucial for ensuring the purity of the synthesized compounds, a critical parameter for any subsequent application. The observed differences in their physicochemical properties, such as melting point and solubility, are direct consequences of the alteration of intermolecular forces upon esterification. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques and the structure-property relationships they reveal is fundamental to the rational design of novel molecules with desired characteristics.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
